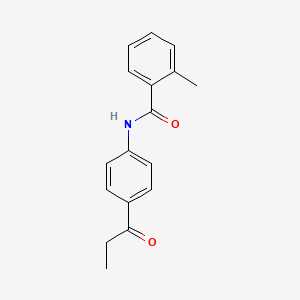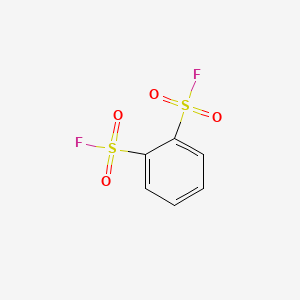![molecular formula C30H60Cl2N6P2Pd B12053371 Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)](/img/structure/B12053371.png)
Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) is a palladium complex with the chemical formula C30H60Cl2N6P2Pd. It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) typically involves the reaction of palladium(II) chloride with tri(1-piperidinyl)phosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production methods for Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production .
化学反応の分析
Types of Reactions: Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
- Oxidation
- Reduction
- Substitution
- Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, Heck)
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, organoboron compounds, organostannanes, and alkynes. The reactions are typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
- Biology : It is employed in the synthesis of biologically active molecules, including potential drug candidates.
- Medicine : It is used in the development of new pharmaceuticals and therapeutic agents.
- Industry : It is utilized in the production of fine chemicals, polymers, and advanced materials .
作用機序
The mechanism of action of Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) involves the coordination of the palladium center with the phosphine ligands and the substrate. This coordination facilitates the activation of the substrate and promotes the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
類似化合物との比較
Similar Compounds:
- Dichlorobis[cyclohexyldi(1-piperidinyl)phosphine]palladium(II)
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and selectivity in various cross-coupling reactions, making it a valuable tool in synthetic chemistry .
特性
分子式 |
C30H60Cl2N6P2Pd |
|---|---|
分子量 |
744.1 g/mol |
IUPAC名 |
dichloropalladium;tri(piperidin-1-yl)phosphane |
InChI |
InChI=1S/2C15H30N3P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H2;2*1H;/q;;;;+2/p-2 |
InChIキー |
GNTXTSSDJRUYPK-UHFFFAOYSA-L |
正規SMILES |
C1CCN(CC1)P(N2CCCCC2)N3CCCCC3.C1CCN(CC1)P(N2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
molybdenum(VI)](/img/structure/B12053303.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)








![3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053385.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)
